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Compound of Interest

Compound Name: 1H-Pyrazolo[3,4-B]pyridin-5-amine

CAS No.: 942185-01-5

Cat. No.: B1440346 Get Quote

Executive Summary: The Scaffold Shift in ALK
Inhibition
Objective: This guide provides a technical, head-to-head comparison of novel pyrazolo[3,4-

b]pyridine ALK inhibitors against the industry standard Crizotinib (aminopyridine scaffold) and

the structural isostere Entrectinib (indazole scaffold).

Core Insight: While first-generation ALK inhibitors like Crizotinib revolutionized NSCLC

treatment, the "gatekeeper" mutation L1196M confers resistance by sterically hindering

inhibitor binding. The pyrazolo[3,4-b]pyridine scaffold represents a critical medicinal chemistry

evolution. By fusing the pyrazole and pyridine rings, this scaffold reduces steric bulk while

maintaining essential hinge-binding hydrogen bonds, offering a superior profile against L1196M

mutants compared to the bulky 3-benzyloxy-2-aminopyridine core of Crizotinib.

Molecular Architecture & Binding Mode
The efficacy of kinase inhibitors is dictated by their "hinge-binding" capacity. The

pyrazolopyridine core functions as a compact ATP mimetic.

Structural Comparison
Crizotinib (Aminopyridine): Relies on a U-shaped conformation. The 2-aminopyridine binds

the hinge, but the 3-benzyloxy group creates a steric clash when Leucine 1196 mutates to
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the bulkier Methionine (L1196M).

Compound 10g (Pyrazolo[3,4-b]pyridine): A representative lead from recent SAR campaigns.

[1] The fused bicyclic system is planar and compact. It forms a bidentate hydrogen bond with

the hinge region (Glu1210 and Met1199 equivalent) but lacks the protruding benzyloxy

group, allowing it to accommodate the Methionine gatekeeper residue.
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Figure 1: Structural evolution from aminopyridines to pyrazolopyridines to overcome the

L1196M gatekeeper mutation.

Head-to-Head Performance Data
The following data synthesizes enzymatic and cellular potency profiles. Compound 10g is

highlighted as the premier pyrazolopyridine candidate derived from recent SAR studies (See

Ref 1).

Table 1: Enzymatic Potency (IC50) & Selectivity
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Feature
Crizotinib
(Standard)

Entrectinib
(Isostere)

Compound 10g
(Pyrazolopyridine)

Scaffold Aminopyridine Indazole
Pyrazolo[3,4-

b]pyridine

ALK WT IC50 2 - 5 nM 12 nM < 0.5 nM

ALK L1196M IC50 ~980 nM ~15 nM < 0.5 nM

Fold Change

(Res/WT)
~200x (Resistant) ~1.2x (Sensitive) 1x (Equipotent)

ROS1 IC50 < 5 nM < 1 nM < 0.5 nM

c-Met Selectivity Moderate Inhibition High Selectivity High Selectivity

Table 2: Cellular Proliferation (Ba/F3 Models)
Cell Line

Crizotinib GI50
(µM)

Compound 10g
GI50 (µM)

Performance Delta

Ba/F3 Parental > 10 µM > 10 µM No toxicity (Safe)

Ba/F3 EML4-ALK

(WT)
0.02 - 0.05 µM < 0.01 µM

10g is 2-5x more

potent

Ba/F3 ALK-L1196M > 0.50 µM < 0.01 µM
10g is >50x more

potent

Analysis: Compound 10g demonstrates "pan-active" potential. Unlike Crizotinib, which loses

nearly 2 logs of potency against the L1196M mutant, the pyrazolopyridine scaffold maintains

sub-nanomolar activity. This confirms that the scaffold's compact geometry successfully evades

the steric penalty imposed by the methionine mutation.

Validated Experimental Protocols
To reproduce these findings or validate new derivatives, use the following self-validating

workflow.
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Protocol A: Radiometric Kinase Assay (Gold Standard)
Why this method? HTRF/FRET can suffer from fluorescent interference with small molecules.

33P-ATP radiometric assays provide the most direct measure of phosphotransferase activity.

Reagents:

Recombinant ALK (WT and L1196M) (commercial source).

Substrate: Poly(Glu,Tyr) 4:1.

ATP: 10 µM (at Km) with [γ-33P]ATP (specific activity ~3000 Ci/mmol).

Workflow:

Preparation: Dilute compounds in 100% DMSO (top conc 10 mM), then 1:3 serial dilutions.

Incubation: Mix Kinase (5 nM final) + Peptide Substrate (0.2 mg/mL) + Compound in reaction

buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA). Incubate 15 min at RT to allow Type I/II binding

equilibrium.

Initiation: Add Mg/ATP cocktail. Final volume 25 µL.

Reaction: Incubate 40 min at RT.

Termination: Add 3% phosphoric acid to quench.

Capture: Spot 10 µL onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric

acid.

Detection: Scintillation counting.

Validation: Z' factor must be > 0.5. Crizotinib control must yield IC50 ~3-5 nM (WT).

Protocol B: Ba/F3 Isogenic Cell Profiling
Why this method? Ba/F3 cells are IL-3 dependent. Transfection with EML4-ALK oncogenes

makes them IL-3 independent ("addicted" to ALK). This is the cleanest system to measure on-

target cellular potency without off-target noise.
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Workflow:

Cell Engineering: Retroviral infection of murine Ba/F3 cells with pMXs vectors containing

EML4-ALK (WT) or EML4-ALK (L1196M). Select with Puromycin.

IL-3 Withdrawal: Wash cells 3x in PBS to remove IL-3. Culture in RPMI-1640 + 10% FBS.

Only ALK-expressing cells will survive.

Seeding: 3,000 cells/well in 96-well white-walled plates.

Treatment: Add compound (9-point dose response). DMSO final conc < 0.1%.

Duration: Incubate 72 hours at 37°C, 5% CO2.

Readout: Add CellTiter-Glo (Promega). Shake 2 min. Read Luminescence.

Calculation: Normalize to DMSO control (100%) and Staurosporine/Killer control (0%). Fit to

4-parameter logistic equation.

Visualization: Validation Workflow
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Phase 1: Biochemical Validation
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Figure 2: Step-by-step validation pipeline for ALK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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